3,6-Difluoro-2-methylbenzaldehyde
Description
Significance of Fluorine in Molecular Design for Enhanced Chemical Properties
Fluorine, being the most electronegative element, imparts unique properties to organic molecules when it replaces hydrogen. Its small size allows it to mimic hydrogen sterically, yet its strong electron-withdrawing nature can profoundly alter a molecule's electronic properties. This strategic incorporation can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased binding affinity to target proteins, and improved membrane permeability. sigmaaldrich.comambeed.com These modifications are crucial in drug discovery for improving the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. rsc.orgcymitquimica.com
Strategic Importance of Fluorinated Aromatic Aldehydes as Versatile Synthetic Intermediates
Fluorinated aromatic aldehydes are highly valued in organic synthesis due to the reactive aldehyde group, which can be readily transformed into a wide array of other functional groups. They serve as key starting materials for constructing more complex molecular architectures. The presence of fluorine on the aromatic ring not only influences the reactivity of the aldehyde but also provides a stable scaffold that will be part of the final product, carrying with it the beneficial properties of fluorination. arctomsci.comcymitquimica.com These intermediates are foundational in creating a diverse range of fluorinated compounds for various applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-difluoro-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVGOAFGSSAMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Difluoro 2 Methylbenzaldehyde and Analogous Fluorinated Benzaldehydes
De Novo Synthesis Approaches to the Fluorinated Aromatic Core
The foundational step in synthesizing many complex fluorinated aromatic compounds is the construction of the fluorinated benzene (B151609) ring itself.
Strategies from Fluorinated Benzene Precursors
A common and effective strategy for synthesizing fluorinated aromatic compounds involves starting with simpler, commercially available fluorinated benzene derivatives. wikipedia.org These precursors can then be elaborated through various reactions to introduce the desired substituents. For instance, a halogen-exchange reaction can be employed to produce 4-fluorobenzaldehyde (B137897) from 4-chlorobenzaldehyde. wikipedia.org Another approach involves the reaction of difluorocarbene with 1,2-disubstituted cyclobutenes, which can lead to the formation of 1,3-difluorobenzenes. jmu.edu This method is notable because the fluorine atoms from the difluorocarbene are not adjacent in the final benzene ring product. jmu.edu
Introduction of Aldehyde Functionality on Fluorinated Aromatics
Once the fluorinated aromatic scaffold is in place, the next crucial step is the introduction of the aldehyde group. Several methods are available for this transformation, each with its own advantages and substrate scope.
Oxidation of Methyl Groups to Aldehydes
The oxidation of a methyl group on an aromatic ring is a direct method for installing an aldehyde function. thieme-connect.de Aldehydes can be readily oxidized to carboxylic acids, while ketones are generally resistant to oxidation. openstax.org This difference in reactivity is due to the presence of a hydrogen atom on the carbonyl carbon of aldehydes, which is absent in ketones. openstax.orglibretexts.org Various oxidizing agents can be employed for this transformation. organic-chemistry.org For example, cerium(IV) salts are effective for the selective oxidation of methyl-substituted arenes to aldehydes. thieme-connect.de Another robust method utilizes chromium(VI) compounds. thieme-connect.de
It is important to control the reaction conditions to prevent over-oxidation to the corresponding carboxylic acid. thieme-connect.de The choice of oxidant and reaction parameters is critical, especially when electron-withdrawing groups are present on the aromatic ring, as they can significantly decrease the reaction rate. thieme-connect.de
Reductive Hydrolysis of Nitriles
An alternative route to aromatic aldehydes is through the reduction of the corresponding nitriles. The Stephen reaction, for instance, involves the reduction of nitriles using stannous chloride followed by hydrolysis to yield aldehydes. weebly.com Another method involves the catalytic reduction of nitriles. For example, p-trifluoromethyl benzaldehydes can be prepared by the catalytic reduction of p-trifluoromethyl benzonitriles with hydrogen in an aqueous formic acid medium using a nickel/aluminum alloy catalyst. google.com This method highlights the utility of catalytic systems in achieving the desired transformation.
The reductive alkylation of nitriles with aldehydes or ketones represents another versatile approach, leading to the formation of secondary alkylamines. nih.gov While not a direct route to aldehydes, this reaction showcases the reactivity of the nitrile group and its potential for elaboration into various functionalities.
Formylation Methods (e.g., Reimer-Tiemann Reaction Variants)
Direct formylation of aromatic rings provides a powerful means to introduce an aldehyde group. Several named reactions are employed for this purpose, including the Gattermann, Gattermann-Koch, Vilsmeier-Haack, and Duff reactions. lscollege.ac.inwikipedia.org
The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols, involving the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. mychemblog.comwikipedia.orgbyjus.com The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate which then attacks the electron-rich phenoxide ion. lscollege.ac.inwikipedia.orgbyjus.com While typically used for phenols, electron-rich heterocycles like pyrroles and indoles can also undergo this reaction. lscollege.ac.inwikipedia.org
The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst, such as aluminum chloride and cuprous chloride, to formylate aromatic compounds. google.com Variations of this reaction have been developed using different catalyst systems, such as hydrogen fluoride (B91410) and boron trifluoride. google.com A process for producing fluorinated benzaldehydes involves the reaction of fluorinated benzenes with carbon monoxide and aluminum chloride at relatively low pressure and temperature. google.com
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic and heteroaromatic compounds. tcichemicals.com
Other formylating agents have also been explored. For example, difluoro(phenylsulfanyl)methane has been used as a synthetic equivalent of a formyl cation for the formylation of aromatic compounds, mediated by a Lewis acid like tin(IV) chloride. thieme.de
Functionalization of Pre-existing Fluorinated Aromatic Scaffolds
An exploration of the synthetic routes toward 3,6-Difluoro-2-methylbenzaldehyde and its structural relatives reveals a variety of sophisticated chemical strategies. These methods focus on the precise introduction of fluorine, methyl, and aldehyde functionalities onto an aromatic core. The synthesis of such specifically substituted benzaldehydes is of interest due to the role of fluorinated aromatic compounds in medicinal chemistry and materials science. Methodologies can be broadly categorized into late-stage functionalization to introduce key groups onto a pre-existing scaffold, or the construction of the target molecule by adding functionality to a difluorinated core structure.
1 Late-Stage Difluoromethylation Strategies
Late-stage functionalization is a powerful approach in chemical synthesis that allows for the introduction of key structural motifs, such as the difluoromethyl group (–CF2H), at a late step in a synthetic sequence. This strategy is particularly valuable in drug discovery, as it enables the rapid diversification of complex molecules to explore structure-activity relationships. The difluoromethyl group is of particular interest as it can serve as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl, thiol, or amide groups. wikipedia.org
1 Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Copper-Mediated/Catalyzed)
Transition metal catalysis provides a robust platform for the formation of carbon-fluorine bonds. Copper- and palladium-catalyzed cross-coupling reactions have been instrumental in the direct introduction of the difluoromethyl group onto aryl rings.
A significant one-step procedure involves the copper-mediated difluoromethylation of aryl iodides. jst.go.jpcambridge.org This method utilizes readily available and inexpensive reagents: a copper(I) source (typically CuI), a fluoride source (like CsF), and a difluoromethyl source such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). jst.go.jpcambridge.org The reaction demonstrates broad functional group tolerance, proving effective for electron-rich, electron-neutral, and sterically hindered aryl iodides. jst.go.jpcambridge.org While initially believed to proceed through a potentially unstable CuCF2H intermediate, it is hypothesized that a cuprate (B13416276) species, such as [Cu(CF2H)2]⁻, may act as a more stable reservoir for the reactive species, minimizing decomposition. jst.go.jp Variations of this method have been optimized for electron-deficient aryl iodides, allowing the reaction to proceed efficiently at room temperature. chemistrysteps.com
Palladium catalysts have also been employed for the difluoromethylation of aryl halides. For instance, palladium complexes with specialized phosphine (B1218219) ligands like BrettPhos can effectively catalyze the cross-coupling of aryl chlorides and bromides with TMSCF2H. organic-chemistry.org Another prominent strategy is the Negishi-type cross-coupling, which uses a pre-formed zinc-based difluoromethylating agent, such as [(DMPU)₂Zn(CF₂H)₂], in conjunction with a palladium catalyst. google.com These palladium-catalyzed systems are effective for a range of aryl halides, including the less reactive but more common aryl chlorides. google.comthieme-connect.de
| Catalytic System | Aryl Substrate | Difluoromethyl Source | Key Reagents/Ligands | Reference |
|---|---|---|---|---|
| Copper-Mediated | Aryl Iodides (electron-rich/neutral) | TMSCF₂H | CuI, CsF | jst.go.jp, cambridge.org |
| Copper-Mediated | Aryl Iodides (electron-poor) | TMSCF₂H | CuI, Ligands (e.g., phen) | chemistrysteps.com |
| Palladium-Catalyzed (Negishi) | Aryl Halides (I, Br, Cl) | (TMEDA)₂Zn(CF₂H)₂ | Pd Catalyst, XPhos Ligand | google.com |
| Palladium-Catalyzed | Aryl Halides (Cl, Br) | TMSCF₂H | Pd(dba)₂, BrettPhos | organic-chemistry.org |
2 Radical Difluoromethylation Protocols (e.g., Minisci-Type Chemistry)
Radical difluoromethylation offers a complementary approach to cross-coupling methods, operating through a different mechanistic paradigm. The Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, has been successfully adapted for difluoromethylation. numberanalytics.comwikipedia.org This strategy involves the generation of a difluoromethyl radical (•CF2H), which then undergoes addition to an aromatic or heteroaromatic ring. numberanalytics.comwikipedia.org
A key advantage of Minisci-type reactions is their ability to directly functionalize C–H bonds, obviating the need for pre-functionalized substrates like aryl halides. wikipedia.org A variety of precursors can be used to generate the •CF2H radical under oxidative conditions. commonorganicchemistry.comorganic-chemistry.org Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS) is a prominent and effective reagent for this purpose, often used with an oxidant like tert-butyl hydroperoxide (TBHP). wikipedia.orgwikipedia.org Other precursors include difluoroacetic acid, which can undergo oxidative decarboxylation, and hypervalent iodine(III) reagents that release the •CF2H radical upon photolysis. numberanalytics.com These methods are particularly well-suited for the late-stage difluoromethylation of nitrogen-containing heterocycles. numberanalytics.comwikipedia.orgwikipedia.org
| •CF₂H Radical Precursor | Typical Initiator/Conditions | Reaction Type | Reference |
|---|---|---|---|
| Zinc difluoromethanesulfinate (DFMS) | Oxidant (e.g., TBHP) | Minisci-Type | wikipedia.org, wikipedia.org |
| Difluoroacetic acid | AgNO₃, (NH₄)₂S₂O₈ | Minisci-Type (Decarboxylative) | numberanalytics.com |
| Hypervalent Iodine(III)-CF₂H Reagent | Blue Light (Photolysis) | Radical C-H Functionalization | numberanalytics.com |
| Aryldifluoroacetic acid | Ag Catalyst, K₂S₂O₈ | Decarboxylative Minisci-Type | wikipedia.org |
Introduction of Aldehyde Functionality on Fluorinated Aromatics
2 Selective Methylation or Aldehyde Installation on Difluorinated Benzaldehyde (B42025) Cores
An alternative synthetic logic involves starting with a difluorinated aromatic ring and sequentially adding the other required substituents. This approach is useful for building compounds like this compound from simpler, difluorinated precursors such as 1,4-difluorobenzene (B165170) or a difluorotoluene isomer.
Key strategies in this category include the formylation of a difluorotoluene or the selective methylation of a difluorobenzaldehyde derivative.
Aldehyde Installation on a Difluorinated Core
Several classical and modern formylation reactions can be applied to introduce an aldehyde group onto a difluorinated aromatic ring, such as 1,4-difluoro-2-methylbenzene. The choice of method often depends on the electronic nature of the substrate.
Directed ortho-Metalation (DoM): This is a powerful technique for regioselective functionalization. wikipedia.org A fluorine atom can act as a moderate directing metalation group (DMG), guiding a strong base like n-butyllithium to deprotonate the adjacent ortho position. organic-chemistry.orgthieme-connect.de For a substrate like 1,4-difluorotoluene, lithiation would be directed by a fluorine atom to a position ortho to it. The resulting aryllithium intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group with high regioselectivity. thieme-connect.decommonorganicchemistry.com
Oxidation of a Methyl Group: A direct and atom-economical approach is the oxidation of the methyl group of a difluorotoluene. For instance, a patented method describes the continuous oxidation of 2,6-difluorotoluene (B1296929) to 2,6-difluorobenzaldehyde (B1295200) using hydrogen peroxide as the oxidant and a mixed-metal catalyst system (cobalt, molybdenum, bromine) in acetic acid. google.com This type of benzylic oxidation can be adapted for other isomers.
Lewis Acid-Catalyzed Formylation: Reactions like the Gattermann-Koch reaction (using CO/HCl/AlCl₃) are effective for alkylbenzenes, but their application to fluorinated systems can be limited. google.comthermofisher.com A more suitable alternative is Rieche formylation, which uses dichloromethyl methyl ether in the presence of a strong Lewis acid like TiCl₄ or AlCl₃. jst.go.jpcommonorganicchemistry.com This method has been shown to be effective for formylating fluorine-containing aromatics. jst.go.jp
Vilsmeier-Haack Reaction: This reaction, which uses a Vilsmeier reagent (e.g., generated from DMF and POCl₃), is generally most effective on electron-rich aromatic rings. chemistrysteps.comwikipedia.org Its utility for formylating deactivated rings like fluorinated aromatics is often poor unless a strong activating group is also present on the ring. jst.go.jp
Selective Methylation
Introducing a methyl group onto a difluorobenzaldehyde core requires a selective C-H activation and functionalization. The most plausible strategy again relies on Directed ortho-Metalation. To achieve the structure of this compound, one could hypothetically start with 2,5-difluorobenzaldehyde. The aldehyde group would first need to be protected (e.g., as a diethyl acetal) to prevent it from reacting with the organolithium base. The protected aldehyde and the fluorine atom at C-2 would then act as directing groups, guiding lithiation to the C-3 position. Quenching this aryllithium species with a methylating agent like methyl iodide would install the methyl group, followed by deprotection to reveal the final aldehyde.
Organic Transformations and Reaction Chemistry of 3,6 Difluoro 2 Methylbenzaldehyde
Reactions of the Aldehyde Moiety
The aldehyde functional group in 3,6-Difluoro-2-methylbenzaldehyde is a primary site for a multitude of chemical reactions, including condensations, additions, and asymmetric catalytic transformations.
Condensation Reactions for Imine and Schiff Base Formation
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. researchgate.netthieme-connect.demasterorganicchemistry.com This condensation reaction is a fundamental transformation in organic synthesis, providing access to a wide array of nitrogen-containing compounds. researchgate.net The general mechanism involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine. masterorganicchemistry.com
These reactions are often catalyzed by mild acids and can be carried out under various conditions, including in water or under microwave irradiation. wjpsonline.com The resulting imines are valuable intermediates in the synthesis of more complex molecules, including various heterocyclic compounds and biologically active molecules. researchgate.netwjpsonline.com The stability of the formed imine can be influenced by the nature of the substituents on both the aldehyde and the amine. researchgate.net Aromatic aldehydes, such as this compound, generally form more stable imines compared to their aliphatic counterparts. researchgate.net
Table 1: Examples of Imine Formation Reactions
| Aldehyde | Amine | Product |
| This compound | Primary Amine (R-NH₂) | N-(3,6-Difluoro-2-methylbenzylidene)alkanamine |
Carbonyl Additions and Subsequent Transformations (e.g., Acetalization, Ketalization)
The aldehyde group of this compound readily undergoes nucleophilic addition reactions. A key example is acetalization, where the aldehyde reacts with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal (B89532). libretexts.orgmasterorganicchemistry.com This reaction proceeds through a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is typically removed. libretexts.org
Acetalization is a crucial reaction for protecting the aldehyde group during other synthetic transformations. nih.gov The resulting acetals are stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde using aqueous acid. masterorganicchemistry.com The use of diols, such as ethylene (B1197577) glycol, leads to the formation of cyclic acetals. libretexts.org A variety of catalysts, including conventional acids like hydrochloric acid and solid acid catalysts, can be employed for this transformation. nih.govresearchgate.net
The mechanism for acetal formation from an aldehyde and an alcohol under acidic conditions involves several key steps:
Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic attack by an alcohol molecule on the carbonyl carbon to form a hemiacetal. libretexts.org
Protonation of the hydroxyl group of the hemiacetal. libretexts.org
Elimination of a water molecule to form a resonance-stabilized carbocation. libretexts.org
Nucleophilic attack by a second alcohol molecule on the carbocation. libretexts.org
Deprotonation to yield the final acetal product. libretexts.org
A proposed reaction mechanism for the formation of 2-methylbenzaldehyde (B42018) acetal illustrates these fundamental steps. researchgate.net
Table 2: Acetalization of Benzaldehyde (B42025) Derivatives
| Carbonyl Compound | Alcohol/Diol | Catalyst | Product |
| Benzaldehyde | Methanol | Acid Catalyst | Benzaldehyde dimethyl acetal |
| Benzaldehyde | Ethylene Glycol | Acid Catalyst | 2-Phenyl-1,3-dioxolane |
Asymmetric Catalytic Transformations (e.g., Aza-Reformatsky, Photoenolization/Diels–Alder, Mannich Reactions)
The aldehyde functionality of this compound is a substrate for various asymmetric catalytic transformations, enabling the synthesis of chiral molecules with high enantioselectivity.
Aza-Reformatsky Reaction: This reaction involves the addition of a zinc enolate of an α-halo ester to an imine, which can be derived from this compound. nih.gov The aza-Reformatsky reaction is a powerful tool for the synthesis of β-amino esters, which are important building blocks in medicinal chemistry. beilstein-journals.org The use of chiral ligands can induce high diastereoselectivity in this reaction. nih.gov
Photoenolization/Diels–Alder Reaction: Ortho-alkylbenzaldehydes, such as this compound, can undergo photoenolization to form transient o-quinodimethane intermediates. flinders.edu.aumsu.edu These intermediates can then participate in Diels-Alder reactions with various dienophiles. flinders.edu.aunih.gov This tandem photoenolization-Diels-Alder sequence provides a route to complex polycyclic structures. nih.gov The reactivity and stereoselectivity of the Diels-Alder reaction can be influenced by the substituents on both the photoenol and the dienophile. flinders.edu.au The reaction of the photoenol of 2-methylbenzaldehyde with dienophiles like 5-alkylidene-1,3-dioxane-4,6-dione derivatives has been studied. researchgate.net
Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (like a ketone). byjus.comwikipedia.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then reacts with the enol form of the carbonyl compound. wikipedia.orgadichemistry.com This reaction is a classic method for the synthesis of β-amino carbonyl compounds, known as Mannich bases. byjus.com While the classic Mannich reaction often uses formaldehyde, other aldehydes can also be employed. adichemistry.com The Mannich reaction is significant in the synthesis of various pharmaceuticals and natural products. byjus.comorganic-chemistry.org
Reactions Involving Aromatic Ring Functionalization
The difluorinated aromatic ring of this compound is amenable to functionalization through modern synthetic methods, including C-H activation and transition metal-catalyzed cross-coupling reactions.
C–H Activation and Direct Functionalization (e.g., C–H Difluoromethylation)
Direct C-H functionalization is an increasingly important strategy in organic synthesis. While specific examples for this compound are not detailed in the provided search results, the principles of C-H activation on related fluorinated aromatic compounds are relevant. Transition metal-catalyzed reactions can activate C-H bonds, allowing for the introduction of new functional groups. nih.gov For instance, gem-difluoroalkenes can undergo transition metal-catalyzed C-F/C-H functionalization. nih.gov The development of catalytic asymmetric methods for the synthesis of monofluoroalkenes and gem-difluoroalkenes is an active area of research. rsc.org
Transition Metal-Catalyzed Biarylation Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for creating biaryl structures. libretexts.orgorganic-chemistry.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.org While this compound itself is not a halide, related halogenated difluorobenzaldehydes could serve as substrates. For example, the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids demonstrates the feasibility of coupling halogenated heterocycles. researchgate.net The synthesis of biheteroaryls through a tandem Miyaura borylation/Suzuki coupling sequence has also been reported. nih.gov These methods highlight the potential for using transition metal catalysis to construct biaryl systems derived from functionalized aromatic aldehydes. researchgate.netresearchgate.net
Mechanistic Investigations and Reaction Pathway Elucidation
Spectroscopic and Computational Approaches to Reaction Mechanism
Modern mechanistic studies rely heavily on a synergistic approach combining spectroscopic techniques and computational chemistry to probe the intricate details of reaction pathways.
While direct studies on 3,6-Difluoro-2-methylbenzaldehyde are not extensively documented in publicly available literature, the reactivity of substituted benzaldehydes suggests the formation of several key reactive intermediates. In acid-catalyzed reactions, for instance, the initial step involves the protonation of the carbonyl oxygen, leading to a highly electrophilic carbocationic species. In base-catalyzed reactions or reactions involving nucleophiles, a tetrahedral intermediate is typically formed.
In the context of tandem reactions, where multiple bond-forming events occur in a single pot, intermediates such as α-amino alkoxides can be generated in situ from the reaction of formamide (B127407) and an organolithium reagent with a benzaldehyde (B42025) derivative. These intermediates are pivotal for subsequent functionalization. liberty.edu
Table 1: Plausible Reactive Intermediates in Transformations of Substituted Benzaldehydes
| Intermediate Type | Generating Conditions | Characterization Methods |
| Protonated Carbonyl | Acid Catalysis | NMR Spectroscopy, Mass Spectrometry |
| Tetrahedral Adduct | Nucleophilic Addition | NMR Spectroscopy, X-ray Crystallography (of stable derivatives) |
| α-Amino Alkoxide | Reaction with Formamide/Organolithium | Inferred from product analysis, Trapping experiments |
| Radical Cation | Electrochemical Oxidation | Cyclic Voltammetry, EPR Spectroscopy |
This table presents plausible intermediates based on general knowledge of benzaldehyde reactivity.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping potential energy surfaces, locating transition states, and calculating activation energies. For reactions of related fluorinated aldehydes, computational studies have been used to compare different possible pathways and identify the one with the lowest energy barrier, which corresponds to the most likely reaction mechanism.
Spectroscopic techniques provide invaluable real-time or in situ information about a reacting system. For reactions suspected to proceed via radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for their detection and characterization.
Role of Catalysis in Transformations
Catalysis offers a powerful means to control the reactivity and selectivity of chemical reactions. Both organocatalysis and transition metal catalysis are highly relevant to the transformations of functionalized benzaldehydes.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in synthetic chemistry. For aldehydes, a prominent mode of organocatalysis involves the formation of enamine or iminium ion intermediates. While specific applications to this compound are not detailed in the literature, one can extrapolate from studies on other aldehydes. For instance, the α-halogenation of aldehydes can be effectively catalyzed by secondary amines, with the reaction mechanism being elucidated through techniques like electrospray ionization mass spectrometry to identify key catalytic intermediates. rug.nl
Table 2: Representative Organocatalytic Activations of Aldehydes
| Catalyst Type | Activation Mode | Key Intermediate | Typical Reaction |
| Secondary Amines | Enamine Catalysis | Enamine | α-Functionalization |
| Chiral Amines | Iminium Catalysis | Iminium Ion | Asymmetric Additions |
| N-Heterocyclic Carbenes (NHCs) | Umpolung | Breslow Intermediate | Benzoin Condensation |
This table illustrates common organocatalytic strategies applicable to aldehydes.
Transition metals are widely used to catalyze a vast array of chemical transformations, including those involving aryl halides and aldehydes.
Copper Catalysis: Copper-based catalysts are well-known for their utility in cross-coupling reactions. While specific examples with this compound are scarce, the general principles of copper catalysis would apply. For instance, in coupling reactions, the mechanism often involves oxidative addition, transmetalation, and reductive elimination steps. The electronic properties of the fluorinated and methylated benzene (B151609) ring would influence the kinetics of these elementary steps.
Palladium Catalysis: Palladium is arguably the most versatile metal in cross-coupling chemistry. The synthesis of substituted benzaldehydes can be achieved via palladium-catalyzed cross-coupling of a suitable precursor. For a molecule like this compound, which contains an aldehyde group and a fluorinated aromatic ring, palladium catalysis could be employed to further functionalize the aromatic ring, assuming a suitable leaving group is present. The mechanism of such a reaction would typically follow the well-established catalytic cycle of oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Gold Catalysis: Gold catalysis often involves the activation of π-systems such as alkynes and allenes. While less common for direct transformations of the benzaldehyde moiety itself, gold catalysts could be employed in reactions of derivatives of this compound. For example, if the aldehyde were converted to an alkyne, gold-catalyzed cyclization or addition reactions could be envisaged.
Photoredox Catalysis
While direct studies on the photoredox catalysis of this compound are not extensively documented in the reviewed literature, the reactivity of analogous substituted benzaldehydes and related fluorinated compounds provides a strong basis for predicting its behavior. Photoredox catalysis is a powerful synthetic tool that utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions.
The core of photoredox catalysis involves a photocatalyst that, upon light absorption, becomes excited and can act as either a reductant or an oxidant. In the context of a substituted benzaldehyde like this compound, it is plausible that the aldehyde moiety could participate in photochemical reactions. For instance, studies on 2-methylbenzaldehyde (B42018) have shown that it can form a photoenol upon photolysis, which can then be trapped by various dienophiles in a highly stereoselective manner. rsc.org This suggests that this compound could undergo similar photoenolization, with the fluorine substituents potentially influencing the stability and reactivity of the resulting photoenol intermediate.
Furthermore, the principles of photoredox catalysis have been applied to a wide range of organic transformations, including the functionalization of C-H bonds and the synthesis of complex molecules. mdpi.com In a hypothetical photoredox cycle involving this compound, the photocatalyst, upon excitation, could engage in an electron transfer with the benzaldehyde. Depending on the reaction conditions and the nature of the photocatalyst (whether it operates via an oxidative or reductive quenching cycle), this could lead to the formation of a radical cation or a radical anion of the benzaldehyde. These reactive intermediates could then undergo a variety of subsequent reactions, such as coupling with other radical species or further redox processes to yield functionalized products.
The fluorine atoms on the aromatic ring are expected to significantly influence the electronic properties of the molecule, thereby affecting its redox potential and the stability of any radical intermediates. The electron-withdrawing nature of fluorine would make the aromatic ring more electron-deficient, which could impact the ease of oxidation or reduction at the aldehyde group.
A potential reaction pathway, by analogy to other aldehydes in photoredox systems, could involve the generation of a ketyl-type radical. This could be achieved through a proton-coupled electron transfer (PCET) process, which has been demonstrated for other carbonyl compounds. Such an intermediate would be highly reactive and could participate in various bond-forming reactions.
While specific experimental data for this compound in photoredox catalysis is lacking, the established reactivity patterns of similar compounds allow for the formulation of credible mechanistic hypotheses.
Phase Transfer Catalysis
A key application of PTC in relation to benzaldehydes is their oxidation to the corresponding benzoic acids. Research has shown that various substituted benzaldehydes can be efficiently oxidized using an oxidizing agent like potassium dichromate in an acidic medium, with a phase transfer catalyst facilitating the reaction between the aqueous oxidant and the organic-soluble aldehyde. chemijournal.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the oxidizing anion (e.g., dichromate), rendering it soluble in the organic phase where it can react with the aldehyde. chemijournal.combiomedres.us
Given this precedent, it is highly probable that this compound could be effectively oxidized to 3,6-Difluoro-2-methylbenzoic acid under similar PTC conditions. The reaction would likely proceed smoothly, with the fluorine and methyl substituents on the aromatic ring remaining intact. The general mechanism for such a reaction is outlined below:
The phase transfer catalyst cation (Q⁺) in the organic phase exchanges its anion (X⁻) for the oxidant anion (e.g., HCrO₄⁻) from the aqueous phase at the interface.
The resulting ion pair [Q⁺HCrO₄⁻] is soluble in the organic phase.
In the organic phase, the oxidant anion attacks the aldehyde group of this compound, leading to its oxidation.
The reduced form of the oxidant and the catalyst cation return to the aqueous phase, and the catalyst can participate in another cycle.
The following table summarizes the expected reactants and products in a hypothetical phase transfer catalyzed oxidation of this compound:
| Reactant/Product Name | Chemical Formula | Role |
| This compound | C₈H₆F₂O | Substrate |
| Potassium Dichromate | K₂Cr₂O₇ | Oxidizing Agent |
| Sulfuric Acid | H₂SO₄ | Acidic Medium |
| Tetrabutylammonium Bromide | (C₄H₉)₄NBr | Phase Transfer Catalyst |
| 3,6-Difluoro-2-methylbenzoic acid | C₈H₆F₂O₂ | Product |
This table is based on analogous reactions with other substituted benzaldehydes. chemijournal.com
Computational and Theoretical Chemistry Studies
Conformational Analysis and Tautomerism
Detailed computational studies on the conformational dynamics and potential tautomeric forms of 3,6-Difluoro-2-methylbenzaldehyde are not available.
There are no published calculations of the energy barriers associated with the rotation of the methyl group or other conformational changes in this compound.
The potential for E/Z isomerism or enol/keto tautomerism in this compound has not been explored in the available literature, and consequently, no energy barrier data exists.
Intermolecular and Intramolecular Interactions and Supramolecular Chemistry
The arrangement of atoms in this compound, with its aldehyde functionality, two fluorine atoms, and a methyl group on a benzene (B151609) ring, creates a unique electronic and steric environment. This environment fosters a variety of non-covalent interactions that are crucial in determining its crystal packing, and by extension, its material properties. Computational studies, while not extensively focused on this specific isomer, provide a framework for understanding the key interactions at play by drawing parallels with structurally similar molecules.
Hydrogen Bonding Interactions, including Intramolecular Hydrogen Bonding
While classic hydrogen bonds (like O-H···O or N-H···O) are absent in this compound, weaker C-H···O and C-H···F hydrogen bonds are anticipated to play a significant role in its conformational preferences and intermolecular assemblies.
Recent computational and spectroscopic studies on difluorobenzaldehyde isomers have revealed the coexistence of syn and anti conformers, which differ in the orientation of the aldehyde group relative to the ortho substituent. nih.govnih.gov In the case of this compound, the syn conformer would place the aldehyde oxygen in proximity to the methyl group, while the anti conformer would orient it towards the fluorine atom at the 6-position.
The presence of the aldehyde group allows for the formation of intermolecular C-H···O hydrogen bonds, where the aldehydic proton or aromatic C-H groups act as donors to the carbonyl oxygen of a neighboring molecule. Studies on various substituted benzaldehyde (B42025) derivatives have demonstrated that these weak hydrogen bonds are instrumental in the formation of their supramolecular structures. rsc.org
| Interaction Type | Potential Donor | Potential Acceptor | Significance |
| Intermolecular C-H···O | Aromatic C-H, Aldehydic C-H | Carbonyl Oxygen | Crystal Packing |
| Intramolecular C-H···F | Methyl C-H, Aldehydic C-H | Fluorine Atoms | Conformational Stability |
| Intermolecular C-H···F | Aromatic C-H, Methyl C-H | Fluorine Atoms | Crystal Packing |
Halogen Bonding
Halogen bonding is a directional non-covalent interaction involving a region of positive electrostatic potential (a σ-hole) on a halogen atom and a nucleophilic region on an adjacent molecule. acs.org While heavier halogens like iodine and bromine are well-known halogen bond donors, the ability of fluorine to participate in such interactions is more nuanced. acs.org
For fluorine to act as a halogen bond donor, it typically needs to be attached to a strongly electron-withdrawing group, which can induce a positive σ-hole. nih.govresearchgate.net In this compound, the electron-withdrawing character of the aromatic ring and the other fluorine atom might not be sufficient to create a strong positive σ-hole on the fluorine atoms. However, some studies have shown that even in the absence of a distinct σ-hole, attractive interactions involving fluorine can occur due to a combination of dispersion and electrostatic forces. nih.gov
It is more likely that the fluorine atoms in this molecule would act as halogen bond acceptors, interacting with a halogen bond donor molecule. Conversely, if this compound were to interact with a strong Lewis base, the fluorine atoms could potentially engage in weak halogen bonding. The presence of fluorine substitution on an aromatic ring has been shown to significantly affect the strength and geometry of halogen bonds formed by other halogens on the same ring. nih.gov Therefore, the fluorination pattern in this molecule would undoubtedly modulate any potential halogen bonding interactions with other species.
| Halogen Bond Role | Interacting Partner | Plausibility |
| Donor | Lewis Base | Less likely, requires strong electron withdrawal |
| Acceptor | Halogen Bond Donor | More likely |
Pi-Stacking and Other Non-Covalent Interactions
The aromatic ring of this compound is a hub for π-stacking interactions, which are crucial in the assembly of aromatic molecules in the solid state. These interactions arise from a combination of electrostatic, dispersion, and Pauli repulsion forces. rsc.org The substitution pattern on the benzene ring significantly influences the nature and strength of these interactions.
Fluorination of an aromatic ring is known to alter its quadrupole moment, which can have a profound effect on π-stacking. Computational studies have shown that increasing fluorination can disrupt the favorable face-to-face or parallel-displaced stacking geometries often observed in non-fluorinated aromatic systems. chemrxiv.org The electrostatic repulsion between the electron-rich fluorine atoms of two interacting rings can weaken the stacking energy. However, dispersion forces still play a crucial attractive role. rsc.org
Beyond π-stacking, other non-covalent interactions such as dipole-dipole interactions arising from the polar carbonyl group and the C-F bonds contribute to the supramolecular assembly. The cumulative effect of all these weak interactions, including hydrogen bonds, potential halogen bonds, and π-stacking, results in the final, stable three-dimensional structure of crystalline this compound.
Applications in Complex Chemical Synthesis As a Building Block
Precursor for Advanced Fluoro-Organic Compounds
3,6-Difluoro-2-methylbenzaldehyde is a valuable starting material for the synthesis of more elaborate fluorine-containing organic molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target compounds, properties that are highly desirable in medicinal chemistry and materials science.
A notable application of this compound is in the synthesis of methyl (E)-3-(3,6-difluoro-2-methylphenyl)acrylate. google.com This transformation is achieved through a Wittig reaction, where the aldehyde reacts with methyl 2-(triphenyl-lambda5-phosphanylidene)acetate. google.com This reaction extends the carbon chain and introduces a reactive acrylate (B77674) moiety, which can be further functionalized.
Reaction Scheme: Synthesis of methyl (E)-3-(3,6-difluoro-2-methylphenyl)acrylate
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
This resulting acrylate is a more complex fluoro-organic compound that can serve as an intermediate in the synthesis of even more intricate molecular architectures. google.com The difluorinated phenyl ring, carried over from the initial benzaldehyde (B42025), is a key structural motif in the final molecule.
Scaffold for Ligand Design and Catalyst Development
While specific examples of this compound being directly used as a scaffold for ligand design and catalyst development are not extensively documented in publicly available literature, its structural features make it a promising candidate for such applications. The aldehyde group can be readily converted into various coordinating groups, such as amines, imines, or alcohols, which can then bind to metal centers. The fluorine and methyl substituents can be used to fine-tune the steric and electronic properties of a potential ligand, thereby influencing the activity and selectivity of a metal catalyst. Chemical suppliers market this compound as a building block for a range of applications, including the synthesis of organocatalysts. buyersguidechem.com
Integration into Active Pharmaceutical Ingredient (API) Synthesis Pathways
This compound is recognized as a key building block for the discovery of new drugs and the synthesis of active pharmaceutical ingredients. buyersguidechem.combuyersguidechem.com Its utility is highlighted in patent literature, where it is employed as a starting material for the synthesis of protein degradation agents. google.com These agents are bifunctional molecules designed to recruit specific proteins for degradation, offering a novel therapeutic modality. google.com
In one such synthetic pathway, this compound is a precursor to a larger fragment that is ultimately incorporated into the final API. google.com The synthesis of methyl (E)-3-(3,6-difluoro-2-methylphenyl)acrylate is the initial step in building a more complex intermediate for these potential therapeutic agents. google.com
Structure-Activity Relationship (SAR) Studies Related to Fluorine and Aldehyde Moieties in Molecular Recognition and Selectivity
Stereoselective Synthesis of Chiral Intermediates
There is a lack of specific, documented examples in peer-reviewed journals detailing the use of this compound in the stereoselective synthesis of chiral intermediates. Nevertheless, the aldehyde functionality is a prime site for stereoselective transformations. For instance, asymmetric nucleophilic additions to the carbonyl group could establish a new stereocenter. The steric and electronic influence of the ortho-methyl and ortho-fluorine substituents would likely play a crucial role in directing the stereochemical outcome of such reactions. The development of stereoselective methods utilizing this building block remains an area for future investigation.
Future Research Directions and Emerging Trends for Fluorinated Benzaldehydes
The field of organofluorine chemistry is continually evolving, driven by the significant impact of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. Fluorinated benzaldehydes, including specific isomers like 3,6-difluoro-2-methylbenzaldehyde, are crucial building blocks in this domain. Future research is focused on developing more efficient, selective, and sustainable methods for their synthesis and derivatization. Key emerging trends include the creation of greener synthetic routes, the design of advanced catalytic systems, the exploration of novel reaction pathways, and the use of computational modeling to predict and guide synthesis.
Q & A
Q. What are the common synthetic routes for 3,6-Difluoro-2-methylbenzaldehyde?
The synthesis typically involves halogenation and functional group interconversion. For example, fluorination of 2-methylbenzaldehyde derivatives using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor under controlled conditions. Alternatively, Suzuki-Miyaura coupling can introduce fluorine substituents to a pre-functionalized benzaldehyde scaffold. Reaction optimization often requires anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent aldehyde oxidation .
Q. Which characterization techniques are most effective for verifying the structure of this compound?
Key methods include:
- NMR Spectroscopy : and NMR to confirm fluorine substitution patterns and methyl group integration. Fluorine atoms induce characteristic splitting due to coupling (e.g., ) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (CHFO) and isotopic patterns .
- Infrared (IR) Spectroscopy : Detection of aldehyde C=O stretches (~1685 cm) and C-F vibrations (1100–1250 cm) .
Q. How should this compound be stored to ensure stability?
Store at 0–6°C under inert gas (argon) in airtight, light-resistant containers. The aldehyde group is prone to oxidation, so stabilizers like BHT (butylated hydroxytoluene) may be added. Avoid exposure to moisture or strong bases, which can degrade the compound .
Advanced Research Questions
Q. How can computational methods aid in studying this compound’s reactivity?
Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing Fukui indices. Molecular docking studies assess interactions with biological targets (e.g., enzymes), leveraging software like Gaussian or AutoDock. PubChem-derived structural data (InChI, SMILES) enable precise modeling of substituent effects on electronic properties .
Q. What strategies optimize yield in the synthesis of this compound?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions.
- Temperature Control : Stepwise heating (e.g., 75°C for fluorination, room temperature for aldehyde protection).
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. What analytical challenges arise due to the compound’s fluorine substituents?
Fluorine’s electronegativity complicates NMR interpretation by causing splitting and shifting signals. Use -decoupled NMR or 2D techniques (HSQC, HMBC) for resolution. In mass spectrometry, fluorine’s isotope () can obscure low-abundance fragments, requiring high-resolution instruments .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Cytotoxicity Screening : MTT assays on cell lines to assess antiproliferative effects.
- Metabolic Stability Tests : Incubate derivatives with liver microsomes to evaluate half-life and CYP450 interactions .
Q. How do literature reports address contradictions in optimal reaction conditions for fluorinated benzaldehydes?
Discrepancies often arise from solvent polarity and catalyst loading. For instance, some protocols use DMF as a polar aprotic solvent for fluorination, while others prefer dichloromethane for milder conditions. Systematic DOE (Design of Experiments) can identify robust parameters .
Q. What role do fluorine atoms play in modifying the compound’s reactivity in cross-coupling reactions?
Fluorine’s electron-withdrawing effect activates the aryl ring toward nucleophilic aromatic substitution but deactivates it in electrophilic reactions. Steric effects from the methyl group further influence regioselectivity. Computational modeling (e.g., Hammett σ constants) quantifies these effects .
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
- Introduce bioisosteres (e.g., -CF replacing -F) to enhance lipophilicity.
- Vary substituent positions (e.g., 2,5-difluoro vs. 3,6-difluoro) to probe electronic effects.
- Use parallel synthesis or combinatorial libraries to rapidly generate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
